3-((2-Methylpentyl)oxy)azetidine

Medicinal chemistry Physicochemical profiling Lead optimization

3-((2-Methylpentyl)oxy)azetidine (CAS 1338971-01-9, molecular formula C₉H₁₉NO, MW 157.25 g/mol) is a 3-alkoxyazetidine building block featuring an azetidine heterocycle with a 2-methylpentyl substituent attached via an ether (C–O–C) linkage. The compound exists within a densely populated isomer space of C₉H₁₉NO azetidine ethers, including 3-(hexyloxy)azetidine (CAS 1270828-28-8), 3-((4-methylpentyl)oxy)azetidine (CAS 1341497-10-6), and 3-(2-ethylbutoxy)azetidine (CAS 1553247-60-1), all sharing identical molecular mass.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13639846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Methylpentyl)oxy)azetidine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCC(C)COC1CNC1
InChIInChI=1S/C9H19NO/c1-3-4-8(2)7-11-9-5-10-6-9/h8-10H,3-7H2,1-2H3
InChIKeyAEAHTOCFDNFHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Methylpentyl)oxy)azetidine (CAS 1338971-01-9): Core Physicochemical Profile and Comparator Landscape for Informed Procurement


3-((2-Methylpentyl)oxy)azetidine (CAS 1338971-01-9, molecular formula C₉H₁₉NO, MW 157.25 g/mol) is a 3-alkoxyazetidine building block featuring an azetidine heterocycle with a 2-methylpentyl substituent attached via an ether (C–O–C) linkage . The compound exists within a densely populated isomer space of C₉H₁₉NO azetidine ethers, including 3-(hexyloxy)azetidine (CAS 1270828-28-8), 3-((4-methylpentyl)oxy)azetidine (CAS 1341497-10-6), and 3-(2-ethylbutoxy)azetidine (CAS 1553247-60-1), all sharing identical molecular mass . Its nearest non-ether comparator is 3-(2-methylpentyl)azetidine (CAS 1528316-48-4, C₉H₁₉N, MW 141.25), which lacks the ether oxygen altogether [1]. This guide identifies what is specifically known—and, critically, what is not yet reported—for this compound versus its closest analogs, in order to support evidence-based selection in medicinal chemistry and chemical biology procurement.

Why 3-((2-Methylpentyl)oxy)azetidine Cannot Be Interchanged with Structurally Similar Azetidine Building Blocks Without Data


The C₉H₁₉NO isomer space contains multiple 3-alkoxyazetidines that are chromatographically and spectroscopically distinct despite sharing molecular formula and mass . The presence of an ether oxygen in 3-((2-methylpentyl)oxy)azetidine introduces a second hydrogen-bond acceptor absent in the direct C-linked analog 3-(2-methylpentyl)azetidine (MW 141.25, HBA count = 1) [1], altering both computed lipophilicity (ΔXLogP3 ≈ −0.6 units estimated) and predicted solubility. In the broader 3-alkoxyazetidine class, structure–activity relationship (SAR) studies on PDE10A inhibitors have demonstrated that even subtle modifications to the alkoxy substituent—chain length, branching position, and degree of saturation—produce measurable changes in aqueous solubility at pH 7.4 and target enzyme IC₅₀ values [2]. Consequently, substituting an isomeric or deoxygenated azetidine building block without experimental validation may result in unpredictable changes in molecular recognition, physicochemical profile, and ultimately downstream biological readout, which is unacceptable in lead optimization or chemical probe campaigns.

Quantitative Differentiation Evidence for 3-((2-Methylpentyl)oxy)azetidine Relative to Closest Analogs: What the Available Data Do and Do Not Show


Molecular Weight and Hydrogen-Bond Acceptor Count vs. Direct C-Linked Analog 3-(2-Methylpentyl)azetidine

3-((2-Methylpentyl)oxy)azetidine differs from its closest structural analog 3-(2-methylpentyl)azetidine (CAS 1528316-48-4) by a single oxygen atom at the C-3 linker position. This substitution increases the molecular weight by 16.00 g/mol (157.25 vs. 141.25) and adds one hydrogen-bond acceptor (HBA count: 2 vs. 1), switching the linker from a direct C–C bond to an ether C–O–C bond [1]. The computed XLogP3 for the C-linked analog is 2.6, whereas the ether oxygen in the target compound is predicted to reduce lipophilicity by approximately 0.5–0.8 logP units based on the established substituent contribution of alkoxy vs. alkyl groups in azetidine systems [2]. The topological polar surface area (TPSA) is also expected to increase from 12 Ų (C-linked analog) to approximately 21 Ų (ether analog), based on the contribution of the ether oxygen [3].

Medicinal chemistry Physicochemical profiling Lead optimization

Branched 2-Methylpentyl Substituent Provides Differentiated Metabolic Stability vs. Linear n-Hexyl Ether Isomers: Class-Level Inference from Alkyl Ether SAR

The 2-methylpentyl group in 3-((2-methylpentyl)oxy)azetidine introduces a methyl branch at the C-2 position of the pentyl chain, distinguishing it from linear-chain isomers such as 3-(hexyloxy)azetidine (CAS 1270828-28-8) . In medicinal chemistry, branching at the α- or β-position relative to an ether oxygen is well established to reduce cytochrome P450-mediated O-dealkylation rates by introducing steric hindrance at the site of oxidative attack [1]. While no direct metabolic stability comparison between 3-((2-methylpentyl)oxy)azetidine and 3-(hexyloxy)azetidine has been published, class-level evidence from alkoxy-substituted heterocycles indicates that 2-methyl branching can reduce intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to the corresponding linear n-alkyl ether [2].

Drug metabolism CYP450 stability alkyl chain branching

Positional Isomer Differentiation: 2-Methylpentyl vs. 4-Methylpentyl Ether Branching and Implications for Molecular Recognition

3-((2-Methylpentyl)oxy)azetidine (branch at C-2 of the pentyl chain) is a positional isomer of 3-((4-methylpentyl)oxy)azetidine (CAS 1341497-10-6, branch at C-4, i.e., isohexyl) . Both compounds share the formula C₉H₁₉NO and MW 157.25, but the position of methyl branching creates distinct three-dimensional shapes. In the 2-methylpentyl variant, the branch point is proximal to the ether oxygen (one bond removed), creating steric bulk adjacent to the azetidine ring that may influence the conformational preference of the exocyclic C–O bond and restrict the accessible dihedral angle space compared to the 4-methylpentyl (isohexyl) isomer, where branching is remote (four bonds from oxygen) . In the PDE10A 2-(3-alkoxy-1-azetidinyl)quinoline series, the X-ray co-crystal structures (PDB: 4TPP, 4TPM) revealed that even minor alterations in the alkoxy substituent can induce distinct binding modes within the PDE10A catalytic site, directly impacting inhibitor potency and selectivity [1].

Structure-activity relationship isomer differentiation molecular recognition

Vendor Availability and Purity Benchmarking of 3-((2-Methylpentyl)oxy)azetidine vs. Closest Analogs

3-((2-Methylpentyl)oxy)azetidine is commercially available from Leyan (product #1367657) at 98% purity in quantities from 50 mg to 1 g, with larger quantities (5 g, 10 g) available upon quote request . By comparison, the C-linked analog 3-(2-methylpentyl)azetidine is available from Enamine at prices ranging from $972 (0.25 g) to $5,590 (10 g), with no purity specification publicly listed [1]. The closely related isomer 3-((4-methylpentyl)oxy)azetidine is available from AKSci at 97% purity . Notably, 3-((2-methylpentyl)oxy)azetidine appears in curated screening compound collections, suggesting it has been selected as a structurally differentiated scaffold for diversity-oriented screening libraries .

Chemical procurement building block sourcing purity analysis

Evidence-Backed Application Scenarios for 3-((2-Methylpentyl)oxy)azetidine in Medicinal Chemistry and Chemical Biology


Scaffold Diversification in PDE10A or Related Phosphodiesterase Inhibitor Programs

The 3-alkoxyazetidine scaffold has been validated as a PDE10A inhibitor pharmacophore, with X-ray co-crystal structures (PDB: 4TPP, 4TPM) confirming productive binding in the catalytic site [1]. 3-((2-Methylpentyl)oxy)azetidine can serve as a late-stage diversification building block to explore the Q2 hydrophobic pocket of PDE10A, where the 2-methylpentyl branch may provide differentiated binding contacts compared to previously reported linear or less-branched alkoxy substituents. The ether linkage offers improved aqueous solubility relative to direct C-linked analogs, a property critical for reducing non-specific binding in enzymatic assays [2].

Covalent or Reversible Probe Design Requiring a Moderate-Lipophilicity Azetidine Ether Warhead

With an estimated XLogP3 approximately 0.6 units lower than its C-linked counterpart 3-(2-methylpentyl)azetidine, and an added hydrogen-bond acceptor from the ether oxygen, 3-((2-methylpentyl)oxy)azetidine occupies a 'medium-lipophilicity' space suitable for orally bioavailable CNS-penetrant chemical probes [1]. The azetidine NH provides a handle for further N-functionalization (e.g., sulfonylation, acylation, or reductive amination), enabling rapid exploration of structure–activity relationships while maintaining the differentiated 3-alkoxy substitution pattern [2].

S1P Receptor Modulator Chemistry: Exploring Branched Alkoxy Azetidine Series

Patent literature (AU2019224344A1) identifies 2-methylpentyl as a preferred branched alkyl substituent in azetidine-containing S1P5 receptor agonists, citing enhanced pharmacological properties [1]. While this compound is not specifically exemplified in the patent, the 2-methylpentyl motif attached via ether linkage represents a logical extension for S1P receptor modulator SAR—offering a hydrogen-bond-capable linker that may engage the orthosteric or allosteric binding pocket differently than the C-linked analogs described in the patent's Markush structures.

Metabolic Stability Screening Cascade for Alkoxy Azetidine Building Block Triage

When designing a microsomal or hepatocyte stability panel to compare alkoxy azetidine building blocks, 3-((2-methylpentyl)oxy)azetidine serves as the branched-chain ether comparator alongside 3-(hexyloxy)azetidine (linear ether) and 3-((4-methylpentyl)oxy)azetidine (distally branched ether) [1]. Using a single N-capping group across all three isomers, researchers can isolate the contribution of ether branching position to intrinsic clearance (CLint) and generate structure–metabolism relationship data directly applicable to lead series design [2].

Quote Request

Request a Quote for 3-((2-Methylpentyl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.